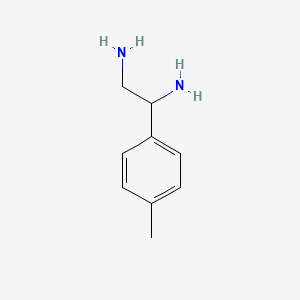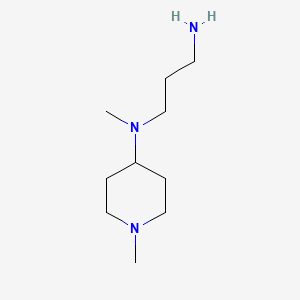
N-Methyl-N-(1-methyl-piperidin-4-YL)-propane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-(1-methyl-piperidin-4-YL)-propane-1,3-diamine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(1-methyl-piperidin-4-YL)-propane-1,3-diamine involves several steps, including the formation of the piperidine ring and subsequent functionalization. One common method involves the hydrogenation of isonipecotic acid in the presence of formaldehyde and a palladium on carbon catalyst . The reaction is carried out under hydrogen atmosphere at room temperature, followed by purification steps to obtain the desired product.
Industrial Production Methods
Industrial production of piperidine derivatives often involves large-scale hydrogenation reactions using continuous flow reactors. These methods ensure high yield and purity of the final product. The use of advanced catalysts and optimized reaction conditions are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(1-methyl-piperidin-4-YL)-propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as iodine(III) complexes.
Reduction: Reduction reactions can be carried out using hydrogenation in the presence of metal catalysts.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Iodine(III) complexes are commonly used as oxidizing agents.
Reduction: Palladium on carbon (Pd/C) is a widely used catalyst for hydrogenation reactions.
Substitution: Various nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of N-oxides, while reduction can yield fully hydrogenated derivatives .
Scientific Research Applications
N-Methyl-N-(1-methyl-piperidin-4-YL)-propane-1,3-diamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Methyl-N-(1-methyl-piperidin-4-YL)-propane-1,3-diamine involves its interaction with specific molecular targets. The compound can act as a ligand for receptors, modulating their activity and triggering downstream signaling pathways . The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N’-(1-methyl-piperidin-4-yl)-hydrazine
- N-Methyl-N-(1-methyl-piperidin-4-yl)-pyridine-2,6-diamine
Uniqueness
N-Methyl-N-(1-methyl-piperidin-4-YL)-propane-1,3-diamine is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H23N3 |
|---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
N'-methyl-N'-(1-methylpiperidin-4-yl)propane-1,3-diamine |
InChI |
InChI=1S/C10H23N3/c1-12-8-4-10(5-9-12)13(2)7-3-6-11/h10H,3-9,11H2,1-2H3 |
InChI Key |
UDSKVTXPNDUYRA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)N(C)CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 5-chloro-2-[(2-methoxy-2-oxoethyl)amino]benzoate](/img/structure/B12112203.png)
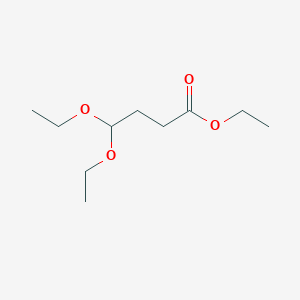
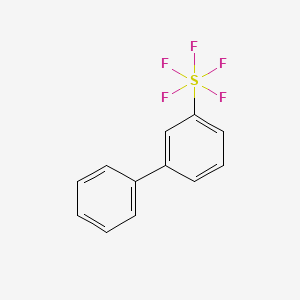


![2-(Chloromethyl)benzo[d]oxazole-5-carboxylic acid](/img/structure/B12112228.png)
![2-{[4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]sulfanyl}acetic acid](/img/structure/B12112243.png)
![[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12112248.png)
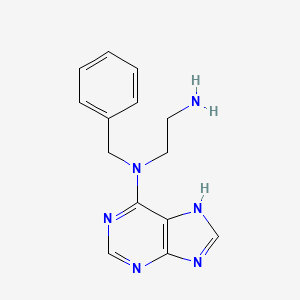
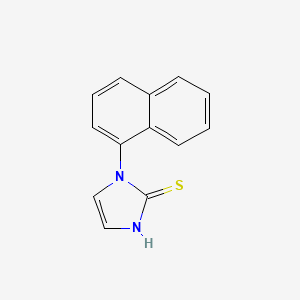

![beta-Alanine, N-[(3,4-dimethylphenoxy)acetyl]-](/img/structure/B12112291.png)
